1-Heptanol, 3,5-dimethyl-

描述

BenchChem offers high-quality 1-Heptanol, 3,5-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Heptanol, 3,5-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

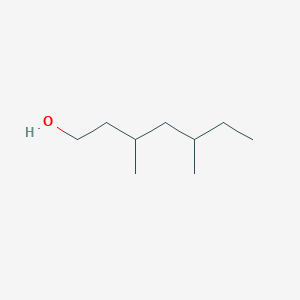

Structure

3D Structure

属性

IUPAC Name |

3,5-dimethylheptan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-4-8(2)7-9(3)5-6-10/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUKPSFSXBTFFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313866 | |

| Record name | 3,5-Dimethyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170778-26-3 | |

| Record name | 3,5-Dimethyl-1-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1170778-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Stereoselective Synthesis of 3,5-Dimethyl-1-heptanol

The following technical guide details the synthesis of 3,5-Dimethyl-1-heptanol , a branched-chain primary alcohol with significant applications in pheromone synthesis (e.g., Lariophagus distinguendus) and as a chiral building block in polyketide drug development.

This guide prioritizes a stereoselective approach , as the biological activity of this molecule is strictly governed by its (3S, 5R) or (3R, 5S) configuration.

Executive Summary

-

CAS Number: 1170778-26-3 (Racemic), 19549-74-7 (Isomeric reference)

-

Molecular Formula: C

H -

Key Challenge: Establishing the 1,3-deoxypropionate motif with precise stereocontrol at C3 and C5.

-

Selected Strategy: Iterative alkylation using Myers' Pseudoephedrine Auxiliary followed by one-carbon homologation. This route offers superior diastereoselectivity (>98% de) compared to standard Evans aldol protocols for this specific aliphatic backbone.

Retrosynthetic Analysis

The strategic disconnection relies on breaking the target into a chiral pool precursor and a propionate unit. The C1-C2 bond is formed via homologation, while the C2-C3 bond is established via auxiliary-controlled alkylation.

Figure 1: Retrosynthetic disconnection showing the iterative assembly from (S)-2-methylbutanol derivatives.

Synthetic Route: Step-by-Step Protocol

Phase 1: Preparation of the Chiral Electrophile

Objective: Convert commercially available (S)-(-)-2-methyl-1-butanol into the reactive iodide.

-

Tosylation:

-

Reagents: (S)-(-)-2-methyl-1-butanol (1.0 eq), p-Toluenesulfonyl chloride (1.1 eq), Pyridine (solvent/base).

-

Conditions: 0°C to RT, 4 hours.

-

Workup: Acid wash (HCl), extraction (DCM), drying (MgSO

).

-

-

Finkelstein Iodination:

-

Reagents: Tosylate intermediate, NaI (3.0 eq), Acetone (reflux).

-

Mechanism: S

2 displacement proceeds with inversion (at primary carbon, stereocenter at C2 is preserved). -

Yield: Typically 85-90%.

-

Product: (S)-1-Iodo-2-methylbutane .

-

Phase 2: Stereoselective Myers Alkylation

Objective: Install the second methyl group (C3 of target) with high diastereoselectivity.

-

Auxiliary Formation:

-

Acylate (-)-pseudoephedrine with propionyl chloride to form (-)-pseudoephedrine propionamide .

-

-

Enolization & Alkylation:

-

Protocol:

-

Flame-dry a 3-neck flask under Argon.

-

Charge with LiCl (6.0 eq) and Diisopropylamine (2.1 eq) in THF.

-

Cool to -78°C; add n-BuLi (2.0 eq) to generate LDA in situ.

-

Add (-)-pseudoephedrine propionamide (1.0 eq) dropwise. Stir 1h at 0°C.

-

Add (S)-1-Iodo-2-methylbutane (1.1 eq) at 0°C.

-

-

Causality: LiCl accelerates the reaction and enhances diastereoselectivity by breaking up LDA aggregates. The reaction proceeds via a Z-enolate, directed by the pseudoephedrine alkoxide.

-

-

Reductive Cleavage:

-

Reagent: Lithium Amidotrihydroborate (LAB) (generated from LDA + BH

·NH -

Conditions: 0°C, 2 hours.

-

Result: Cleaves the auxiliary (recoverable) and reduces the amide directly to the alcohol.

-

Intermediate: (2R, 4S)-2,4-Dimethyl-1-hexanol .

-

Phase 3: One-Carbon Homologation

Objective: Extend the C6 chain to the C7 target (Heptanol) while preserving stereocenters.

| Step | Transformation | Reagents | Conditions |

| 3.1 | Activation | MsCl, Et | 0°C, 1h. Converts alcohol to mesylate leaving group. |

| 3.2 | Cyanation | NaCN, DMSO | 60°C, 4h. S |

| 3.3 | Hydrolysis | KOH, EtOH/H | Reflux, 12h. Converts nitrile to 3,5-dimethylheptanoic acid . |

| 3.4 | Final Reduction | LiAlH | 0°C -> Reflux. Reduces acid to 3,5-Dimethyl-1-heptanol . |

Mechanism of Stereocontrol (Myers Alkylation)

The high stereoselectivity (>98% de) arises from the rigid transition state of the enolate.

Figure 2: Mechanistic pathway of the Myers alkylation. The pseudoephedrine side chain blocks one face of the enolate, forcing the electrophile to attack from the opposite side (anti-alkylation).

Purification & Characterization

To validate the synthesis, the following analytical parameters must be met.

Purification Protocol

-

Quench: Carefully quench the LiAlH

reaction with Fieser workup (Water, 15% NaOH, Water). -

Extraction: Extract aqueous phase 3x with Diethyl Ether.

-

Distillation: The crude oil should be purified via Kugelrohr distillation (approx. 85-90°C at 15 mmHg).

Analytical Data (Expected)

-

Physical State: Colorless oil.

-

Refractive Index:

. -

H NMR (400 MHz, CDCl

-

3.65 (t, 2H, -CH

-

0.88 (d, 3H, C3-CH

-

0.85 (t, 3H, Terminal CH

-

0.83 (d, 3H, C5-CH

-

Diagnostic: The splitting of the hydroxymethyl protons confirms the primary alcohol structure.

-

3.65 (t, 2H, -CH

- C NMR: Distinct signals for C1 (approx. 60 ppm) and branched carbons at C3/C5 (approx. 30-33 ppm).

Safety & Handling

-

Lithium Aluminum Hydride (LiAlH

): Pyrophoric. Use only in anhydrous conditions under inert atmosphere. Quench with extreme caution. -

Sodium Cyanide (NaCN): Fatal if swallowed or in contact with acid (HCN gas evolution). Use a dedicated hood and bleach quench bath.

-

Organolithiums (n-BuLi): Pyrophoric. Titrate before use.

References

-

Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids." Journal of the American Chemical Society, 116(20), 9361–9362. Link

-

Mori, K. "Synthesis of Optically Active Pheromones." Tetrahedron, 45(11), 3233-3298. (General methodology for methyl-branched pheromones). Link

-

PubChem. "3,5-Dimethylheptan-1-ol Compound Summary."[1][2][3][4] National Library of Medicine. Link

-

Sigma-Aldrich. "(S)-(-)-2-Methyl-1-butanol Product Specification." Link

Sources

- 1. 3,5-Dimethyl-1-heptanol | C9H20O | CID 19433384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3R,5S)-3,5-dimethylheptan-1-ol | C9H20O | CID 99134989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3S,5R)-3,5-dimethylheptan-3-ol | C9H20O | CID 7015149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3R,5S)-3,5-dimethylheptanal | C9H18O | CID 131074000 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Isolation of Branched-Chain Heptanols

Executive Summary

Branched-chain heptanols (C7H16O isomers) represent a distinct class of saturated alcohols critical to the development of high-value chiral intermediates, fragrances, and specialty solvents. Unlike linear 1-heptanol, branched isomers—such as 5-methyl-2-hexanol , 2,4-dimethyl-3-pentanol , and 2-ethyl-3-pentanol —exhibit unique steric profiles and metabolic stabilities. However, their isolation is complicated by low natural abundance, close boiling points (azeotrope formation), and the presence of enantiomeric pairs.

This guide details a self-validating workflow for the isolation of these isomers, shifting from crude extraction to enzymatic kinetic resolution (EKR) for optical purity.

Part 1: The Isomer Challenge

The fundamental difficulty in isolating branched heptanols lies in their thermodynamic similarities. While branching generally lowers boiling points due to reduced surface area (London dispersion forces), the differences between positional isomers are often

Table 1: Thermodynamic Profile of Select Heptanol Isomers

| Isomer Name | Structure Type | Boiling Point (°C) | Chiral Centers | Key Separation Challenge |

| 1-Heptanol | Linear | 176 | 0 | Separation from bulk matrix |

| 5-Methyl-2-hexanol | Iso-branched | ~168 | 1 (C2) | Enantiomeric resolution |

| 2,4-Dimethyl-3-pentanol | Di-branched | 139 | 0 (Meso forms possible) | Steric hindrance in derivatization |

| 3-Ethyl-3-pentanol | Tertiary | 142 | 0 | Resistance to oxidation/acylation |

Note: Boiling points are approximate and pressure-dependent. Data synthesized from NIST and standard thermodynamic models.

Part 2: Analytical Discovery & Identification

Before isolation, the target isomer must be positively identified amidst a complex matrix (e.g., fermentation broth, essential oil, or synthetic reaction mix).

Gas Chromatography-Mass Spectrometry (GC-MS)

Standard non-polar columns (e.g., DB-5, HP-5) often fail to resolve positional isomers. The use of Liquid Crystalline Stationary Phases (LCSPs) is recommended for their shape-selectivity.

-

Protocol Insight: Branched isomers elute earlier than linear counterparts on non-polar phases. However, on polar phases (WAX), elution is governed by hydroxyl accessibility.

-

Identification Standard: Relying solely on Mass Spectral (MS) libraries is insufficient due to similar fragmentation patterns (m/z 43, 57, 71 alkyl fragments). You must calculate the Linear Retention Index (LRI) relative to n-alkanes (C7-C9).

-

Validation:

units compared to literature values is required for positive ID.

-

Visualization: Analytical Decision Tree

The following diagram outlines the logic flow for identifying a specific branched heptanol from a crude mixture.

Figure 1: Analytical logic for distinguishing structural isomers of heptanol using GC-MS and Retention Indices.

Part 3: Isolation Strategy - Enzymatic Kinetic Resolution (EKR)

For branched heptanols possessing a chiral center (e.g., 5-methyl-2-hexanol ), physical separation of enantiomers is impossible without chiral stationary phases (too expensive for scale) or derivatization.

The Solution: Enzymatic Kinetic Resolution (EKR). This method utilizes a lipase to selectively acylate one enantiomer (typically the R-form) much faster than the S-form. The result is a mixture of S-alcohol and R-ester, which have vastly different boiling points and polarities, allowing for easy separation by flash chromatography or distillation.

Mechanism of Action

The lipase (e.g., Candida antarctica Lipase B, CAL-B) acts as a catalyst transferring an acyl group from a donor (vinyl acetate) to the hydroxyl group of the alcohol. The branched structure of heptanols requires a robust lipase that can accommodate steric bulk.

Figure 2: Kinetic resolution pathway converting a racemic alcohol mixture into separable chemical species.

Part 4: Detailed Protocol

Isolation of (S)-5-Methyl-2-hexanol via EKR

Objective: Isolate optically pure (S)-5-methyl-2-hexanol from a synthetic racemic mixture. Prerequisites: Racemic 5-methyl-2-hexanol (synthesized via Grignard or reduction of ketone), Candida antarctica Lipase B (immobilized, e.g., Novozym 435), Vinyl Acetate.

Step 1: Reaction Setup

-

Solvent Selection: Dissolve 10.0 g (approx. 86 mmol) of racemic 5-methyl-2-hexanol in 100 mL of anhydrous n-hexane .

-

Why Hexane? Hydrophobic solvents preserve the essential water layer on the enzyme surface, maintaining catalytic activity better than polar solvents like THF.

-

-

Acyl Donor: Add 5 equivalents of Vinyl Acetate (40 mL).

-

Irreversibility: Vinyl acetate is chosen because the byproduct is vinyl alcohol, which tautomerizes to acetaldehyde (volatile), driving the equilibrium forward irreversibly.

-

-

Catalyst Addition: Add 500 mg of immobilized CAL-B (Novozym 435).

Step 2: Incubation & Monitoring

-

Incubate the mixture at 30°C with orbital shaking (200 rpm).

-

Checkpoint: Monitor reaction progress via GC-FID every 2 hours.

-

Target: Stop reaction when conversion reaches exactly 50%. Extending beyond 50% risks the enzyme beginning to convert the slower-reacting enantiomer (eroding enantiomeric excess, ee).

-

Step 3: Work-up and Separation

-

Filtration: Filter off the immobilized enzyme (can be washed and reused).

-

Concentration: Remove hexane and excess vinyl acetate/acetaldehyde via rotary evaporation (low vacuum, 40°C).

-

Flash Chromatography:

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase: Gradient of Pentane:Diethyl Ether (95:5 to 80:20).

-

Elution Order: The (R)-ester (less polar) will elute first. The (S)-alcohol (more polar) will elute second.

-

-

Hydrolysis (Optional): If the (R)-enantiomer is desired, collect the ester fraction and hydrolyze using KOH/MeOH to recover (R)-5-methyl-2-hexanol.

Step 4: Validation

-

Purity Check: Analyze isolated fractions via GC-FID.

-

Chiral Analysis: Use a chiral column (e.g., Rt-βDEXsa or Cyclosil-B) to determine enantiomeric excess (% ee).

-

Calculation:

-

References

-

Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography. Source: ResearchGate. URL:[Link]

-

Kinetic Resolution of (R,S)-2-butanol Using Enzymatic Synthesis of Esters. Source: PubMed / Applied Biochemistry and Biotechnology. URL:[Link]

-

Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol. Source: MDPI (Molecules). URL:[Link]

-

Heat Capacities and Derived Thermodynamic Functions of 1-Hexanol, 1-Heptanol... Source: ResearchGate / Journal of Chemical Thermodynamics. URL:[Link]

-

A Guide to the Analysis of Chiral Compounds by GC. Source: Restek / GCMS.cz. URL:[Link]

The Analyst's Compass: A Technical Guide to the Spectroscopic Differentiation of 3,5-Dimethylheptanol Isomers

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on the spectroscopic characterization and differentiation of 3,5-dimethylheptanol isomers. With full editorial control, this document eschews rigid templates to deliver an in-depth exploration grounded in scientific integrity and practical application. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—elucidating not just the data but the causal reasoning behind experimental choices and interpretation strategies.

The structural ambiguity inherent in isomeric compounds presents a significant challenge in chemical analysis and drug development. The subtle variations in the placement of a hydroxyl group or the stereochemical orientation of methyl groups in 3,5-dimethylheptanol can lead to vastly different biological activities and physical properties. Therefore, precise structural elucidation is paramount. This guide will equip you with the foundational knowledge and practical protocols to confidently navigate the spectroscopic nuances of these challenging isomers.

The Isomeric Landscape of 3,5-Dimethylheptanol

The parent structure, 3,5-dimethylheptane, gives rise to several positional isomers of 3,5-dimethylheptanol, depending on the carbon atom to which the hydroxyl group is attached. The primary isomers of interest are:

-

3,5-Dimethyl-1-heptanol

-

3,5-Dimethyl-2-heptanol

-

3,5-Dimethyl-3-heptanol

-

3,5-Dimethyl-4-heptanol

Furthermore, the presence of chiral centers at carbons 3 and 5 introduces the possibility of multiple stereoisomers (diastereomers and enantiomers) for each positional isomer. This stereochemical complexity adds another layer of difficulty to the analysis, as diastereomers can exhibit distinct spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information.

Expertise & Experience: The "Why" Behind the NMR Experiment

When analyzing isomers, the key is to identify unique signals and coupling patterns that differentiate one structure from another. For the 3,5-dimethylheptanol isomers, the position of the hydroxyl group dramatically influences the chemical shifts of nearby protons and carbons.

-

¹H NMR: The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is a key diagnostic signal. Its chemical shift and multiplicity will be highly dependent on the isomer. For instance, in 3,5-dimethyl-1-heptanol, this will be a triplet around 3.6 ppm, while in 3,5-dimethyl-4-heptanol, it will be a multiplet further upfield. The methyl groups will also exhibit distinct chemical shifts and may appear as doublets or singlets depending on their proximity to the hydroxyl group and chiral centers. The presence of multiple chiral centers can lead to complex splitting patterns and diastereotopic protons, where chemically equivalent protons become magnetically inequivalent.

-

¹³C NMR: The chemical shift of the carbon atom bonded to the hydroxyl group is highly diagnostic. Primary alcohols typically show this carbon signal around 60-65 ppm, while for secondary and tertiary alcohols, it shifts downfield to 65-80 ppm and 70-85 ppm, respectively. The number of unique carbon signals will also help distinguish between symmetric and asymmetric isomers.

Trustworthiness: A Self-Validating NMR Protocol

A robust NMR analysis relies on a well-defined experimental protocol.

Step-by-Step Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified 3,5-dimethylheptanol isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good starting point for these relatively nonpolar alcohols.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve better signal dispersion, which is crucial for resolving complex multiplets.

-

Shim the magnetic field to obtain optimal resolution.

-

Set the appropriate spectral width to encompass all expected signals.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

To confirm the presence of the -OH proton, perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH proton signal will disappear or significantly broaden.[1]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.

-

For more detailed information, acquire a Distortionless Enhancement by Polarization Transfer (DEPT) spectrum (DEPT-90 and DEPT-135). A DEPT-90 experiment will only show CH signals, while a DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This is invaluable for assigning carbon types.[2]

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the structure.

-

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR-based structural elucidation.

Authoritative Grounding & Comprehensive References

The principles of chemical shift, spin-spin coupling, and the application of 2D NMR techniques are well-established in numerous authoritative texts and reviews on NMR spectroscopy. The interpretation of diastereotopicity and its effect on NMR spectra is a key concept in stereochemical analysis.

Predicted Spectroscopic Data for 3,5-Dimethylheptanol Isomers (¹H and ¹³C NMR):

| Isomer | Key ¹H NMR Signals (Predicted) | Key ¹³C NMR Signals (Predicted) |

| 3,5-Dimethyl-1-heptanol | -CH₂OH (~3.6 ppm, t) | -CH₂OH (~61 ppm) |

| 3,5-Dimethyl-2-heptanol | -CHOH- (~3.8 ppm, m) | -CHOH- (~68 ppm) |

| 3,5-Dimethyl-3-heptanol | No carbinol proton | -COH- (~74 ppm) |

| 3,5-Dimethyl-4-heptanol | -CHOH- (~3.5 ppm, m) | -CHOH- (~72 ppm) |

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For alcohols, the hydroxyl (-OH) group provides a very characteristic and easily identifiable signal.

Expertise & Experience: Interpreting the Vibrational Landscape

The two most important vibrational modes for identifying alcohols are the O-H stretch and the C-O stretch.[1][3][4][5][6][7][8]

-

O-H Stretch: Alcohols exhibit a strong, broad absorption in the region of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding. In dilute solutions where hydrogen bonding is minimized, a sharper, weaker "free" -OH peak may be observed around 3600 cm⁻¹.

-

C-O Stretch: The C-O stretching vibration appears in the fingerprint region, typically between 1000 and 1260 cm⁻¹. The exact position of this band can help distinguish between primary, secondary, and tertiary alcohols.

-

Primary alcohols: ~1050 cm⁻¹

-

Secondary alcohols: ~1100 cm⁻¹

-

Tertiary alcohols: ~1150 cm⁻¹

-

While IR spectroscopy is excellent for confirming the presence of the alcohol functional group and providing clues about its substitution, it is generally not sufficient on its own to differentiate between the positional isomers of 3,5-dimethylheptanol. However, subtle shifts in the C-O stretching frequency may be observable.

Trustworthiness: A Self-Validating IR Protocol

Step-by-Step Protocol for FT-IR Analysis:

-

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, followed by a dry cloth.

-

Place a single drop of the neat liquid 3,5-dimethylheptanol isomer directly onto the center of the ATR crystal.

-

If using salt plates (NaCl or KBr), place a drop of the liquid between two plates and gently press them together to form a thin film.

-

-

Instrument Setup:

-

Acquire a background spectrum of the empty, clean ATR crystal or the clean salt plates. This is crucial to subtract any atmospheric H₂O and CO₂ signals.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the key absorption bands, particularly the broad O-H stretch and the C-O stretch.

-

Diagram of the IR Experimental Workflow:

Caption: Workflow for FT-IR analysis of alcohol isomers.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For alcohols, two common fragmentation pathways are alpha-cleavage and dehydration.[1][9][10][11]

Expertise & Experience: Decoding the Fragments

-

Molecular Ion (M⁺): The molecular ion peak for alcohols is often weak or absent in electron ionization (EI) mass spectra due to rapid fragmentation.

-

Alpha-Cleavage: This involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group. This is often the most favorable fragmentation pathway as it leads to a resonance-stabilized oxonium ion. The largest alkyl group is preferentially lost. This fragmentation is highly diagnostic for the different isomers.

-

3,5-Dimethyl-1-heptanol: Alpha-cleavage would result in a base peak at m/z 31 (CH₂OH⁺).

-

3,5-Dimethyl-2-heptanol: Alpha-cleavage can occur on either side of the carbinol carbon, leading to fragments at m/z 45 and m/z 115.

-

3,5-Dimethyl-3-heptanol: Alpha-cleavage would lead to fragments at m/z 73 and m/z 101.

-

3,5-Dimethyl-4-heptanol: Alpha-cleavage would result in fragments at m/z 87 and m/z 59.

-

-

Dehydration: The loss of a water molecule (M-18) is a common fragmentation pathway for alcohols. The resulting [M-H₂O]⁺ peak can be a useful indicator of the molecular weight.

Trustworthiness: A Self-Validating GC-MS Protocol

Gas chromatography-mass spectrometry (GC-MS) is the ideal technique for analyzing these volatile isomers, as it separates them before they enter the mass spectrometer.

Step-by-Step Protocol for GC-MS Analysis:

-

Sample Preparation:

-

Prepare a dilute solution of the 3,5-dimethylheptanol isomer (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or hexane.

-

-

GC-MS Instrument Setup:

-

Use a GC equipped with a capillary column suitable for separating alcohol isomers (e.g., a wax or a mid-polarity column).

-

Set up a temperature program for the GC oven to ensure good separation of the isomers. A typical program might start at 50°C and ramp up to 250°C.

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The separated components elute from the GC column and enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrometer scans a range of m/z values (e.g., 40-300) to detect the ions.

-

-

Data Analysis:

-

Analyze the gas chromatogram to determine the retention times of the isomers.

-

Analyze the mass spectrum for each chromatographic peak.

-

Identify the molecular ion peak (if present) and the key fragment ions from alpha-cleavage and dehydration.

-

Compare the fragmentation patterns to the predicted patterns for each isomer.

-

Diagram of the GC-MS Experimental Workflow:

Caption: Workflow for GC-MS analysis of alcohol isomers.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The successful differentiation of 3,5-dimethylheptanol isomers requires a synergistic approach that leverages the strengths of multiple spectroscopic techniques. While NMR spectroscopy provides the most detailed structural information, IR spectroscopy offers rapid confirmation of the alcohol functional group, and mass spectrometry reveals characteristic fragmentation patterns that are unique to each isomer. By integrating the data from these techniques and adhering to rigorous, self-validating protocols, researchers can confidently elucidate the structures of these challenging molecules, a critical step in advancing chemical research and drug development.

References

-

Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Alcohols. [Link]

-

Chemistry LibreTexts. (2021, March 5). 15.3: Spectroscopic Properties of Alcohols. [Link]

-

Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. [Link]

-

Blogs@NTU. (2018, October 26). Chiral Chromatography: Separating Twins | Stereochemistry. [Link]

-

SpectraBase. (n.d.). Wiley SpectraBase. [Link]

-

National Center for Biotechnology Information. (n.d.). Assay of ethanol and congener alcohols in serum and beverages by headspace gas chromatography/mass spectrometry. [Link]

-

National Center for Biotechnology Information. (n.d.). Recent advances in NMR-based metabolomics of alcoholic beverages. [Link]

-

J-Stage. (n.d.). 17 NMR Determination of the Absolute Configurations and Conformations of Long-Chain Alcohols and Carboxylic Acids by New Chiral Anisotropic Reagents. [Link]

-

Reddit. (2024, January 19). Tips and tricks to distuingish isomers using triple quadrupole LC-MS/MS. [Link]

-

National Center for Biotechnology Information. (n.d.). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. [Link]

-

AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. [Link]

-

PubMed. (n.d.). Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of diols. [Link]

-

Wiley Science Solutions. (n.d.). Spectral Databases. [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

PubChem. (n.d.). (3S,5R)-3,5-dimethylheptan-3-ol. [Link]

-

Wiley Analytical Science. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

ResearchGate. (2015, July 7). Can LC-MS MS analysis differentiate between stereo isomers as S & R?. [Link]

-

PubChem. (2025, February 14). SpectraBase. [Link]

-

Green Chemistry (RSC Publishing). (n.d.). NMR analysis of chiral alcohols and amines: development of an environmentally benign “in tube” procedure with high efficiency and improved detection limit. [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. [Link]

-

Mercury's Help Desk | Physical Chemistry Lab Notes. (n.d.). Gas chromatography-mass spectrometry (GC-MS) is a hyphenated technique. [Link]

-

MDPI. (2024, September 12). Determination of Ethanol Content in Alcoholic Products by LF-NMR. [Link]

-

NIST. (n.d.). 3,5-Dimethylheptane, (L). [Link]

-

YouTube. (2025, August 12). Mass Spectrometry of Alcohols. [Link]

-

Wiley Analytical Science. (n.d.). Wiley Analytical Science. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Magritek. (2015, February 16). New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT. [Link]

-

Chromatography Online. (2026, February 2). Advanced Mass Spectrometry Techniques for Complex Therapeutics. [Link]

-

Fordham Research Commons. (n.d.). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

ResearchGate. (2017, December 27). Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS) – A Review. [Link]

-

ACS Publications. (n.d.). Mass Spectra of Alcohols | Analytical Chemistry. [Link]

-

Khan Academy. (n.d.). Signal characteristics - shape. [Link]

-

ResearchGate. (2025, August 6). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. [Link]

-

ACS Publications. (2006, April 11). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols. [Link]

-

ACS Publications. (2022, March 18). Mass Spectrometry Imaging Techniques Enabling Visualization of Lipid Isomers in Biological Tissues. [Link]

- Polymer Chemistry Characterization Lab. (n.d.).

-

Planetary Impacts Community Wiki. (n.d.). SpectraBase. [Link]

-

Restek Resource Hub. (2025, November 18). Alcoholic Beverage Analysis by GC. [Link]

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. azom.com [azom.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

CAS number and molecular weight of 1-Heptanol, 3,5-dimethyl-

The Structural Isomer of Industrial Importance in the C9 Alcohol Value Chain

Executive Summary & Chemical Identity[1][2]

3,5-Dimethyl-1-heptanol is a primary branched aliphatic alcohol with the molecular formula C₉H₂₀O . While often encountered as a constituent isomer within industrial "Isononanol" mixtures (Exxal™ 9), the pure isomer represents a specific structural target in organic synthesis and fragrance chemistry.

This guide distinguishes the specific 1-heptanol isomer from its more common positional isomers (e.g., 2,6-dimethyl-2-heptanol, known as Dimetol), clarifying its role as a precursor for high-performance plasticizers and specialty esters.

Chemical Identity Table[1][3][4]

| Parameter | Data |

| Chemical Name | 3,5-Dimethyl-1-heptanol |

| IUPAC Name | 3,5-Dimethylheptan-1-ol |

| CAS Registry Number | 1170778-26-3 (Specific Isomer)(Related: 27458-94-2 for Isononanol mixture) |

| Molecular Formula | C₉H₂₀O |

| Molecular Weight | 144.25 g/mol |

| SMILES | CCC(C)CC(C)CCO |

| InChI Key | HBUKPSFSXBTFFW-UHFFFAOYSA-N |

| Stereochemistry | Contains chiral centers at C3 and C5 (4 stereoisomers possible) |

Physicochemical Profile

The physical properties of 3,5-dimethyl-1-heptanol are characteristic of C9 branched primary alcohols. Industrial data often refers to the isomeric mixture (Isononanol), but specific values for the 1-heptanol isomer can be derived from structural analogs and fractionation data.

| Property | Value / Range | Context |

| Physical State | Clear, colorless liquid | Standard conditions |

| Boiling Point | 195 °C – 205 °C | Estimated based on C9 alcohol range (Exxal 9: 202-219°C) |

| Density | 0.833 – 0.837 g/cm³ | at 20°C (Typical for C9 isomers) |

| Flash Point | ~100 °C (Closed Cup) | Combustible Liquid (Class IIIB) |

| Vapor Pressure | < 0.01 kPa | at 20°C |

| Solubility | < 0.1 wt% in Water | Highly lipophilic; soluble in ethanol, ether, paraffins |

| Viscosity | ~10–12 mPa[1][2][3]·s | at 20°C |

Technical Insight: The branching at positions 3 and 5 lowers the freezing point and increases viscosity compared to linear 1-nonanol, making this isomer valuable for lubricants requiring low-temperature fluidity.

Synthesis & Manufacturing Workflows

The production of 3,5-dimethyl-1-heptanol follows two distinct pathways: the Industrial "Oxo" Process (Hydroformylation) for bulk isomeric mixtures, and Targeted Laboratory Synthesis for high-purity applications.

Industrial Pathway: Hydroformylation of Octenes

The primary industrial route involves the hydroformylation of octene isomers (often dimers of butene) followed by hydrogenation. This process yields a mixture of C9 alcohols, of which 3,5-dimethyl-1-heptanol is a key branched component.

Figure 1: Industrial synthesis pathway via the Oxo process, converting octene feedstocks into branched C9 alcohols.

Laboratory Protocol: Reduction of 3,5-Dimethylheptanoic Acid

For research requiring the pure isomer without isomeric contamination, a direct reduction of the corresponding carboxylic acid is the standard protocol.

Reagents:

-

3,5-Dimethylheptanoic acid (Precursor)

-

Lithium Aluminum Hydride (LiAlH₄) (Reducing Agent)

-

Tetrahydrofuran (THF) (Anhydrous Solvent)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.

-

Charging: Suspend LiAlH₄ (1.1 equiv) in anhydrous THF at 0°C.

-

Addition: Add 3,5-dimethylheptanoic acid dropwise to control exotherm.

-

Reflux: Warm to room temperature and reflux for 4 hours to ensure complete reduction of the carbonyl.

-

Quench: Cool to 0°C. Perform Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.

-

Isolation: Filter solids, dry organic layer over MgSO₄, and concentrate in vacuo.

-

Purification: Distill under reduced pressure (approx. 10 mmHg) to obtain pure 3,5-dimethyl-1-heptanol.

Applications & Functional Utility

The utility of 3,5-dimethyl-1-heptanol stems from its branched alkyl chain, which imparts unique steric bulk and lipophilicity to its derivatives.

Plasticizers (DINP/DIHP Precursors)

The most significant volume application is as an intermediate for Di-isononyl Phthalate (DINP) and adipates.

-

Mechanism: The alcohol is esterified with phthalic anhydride.

-

Benefit: The 3,5-dimethyl branching hinders crystallization, providing PVC with superior flexibility at low temperatures and lower volatility compared to linear alcohol esters.

Synthetic Lubricants

Esters of 3,5-dimethyl-1-heptanol with polycarboxylic acids are used in high-performance automotive and aviation lubricants.

-

Key Property: High viscosity index and oxidative stability.

-

Application: Compressor oils and hydraulic fluids where thermal stability is critical.

Specialty Solvents & Coatings

-

Role: Tail solvent in coil coatings and high-solids enamels.

-

Function: Its slow evaporation rate and high solvency for resins help prevent defects like "orange peel" during curing.

Analytical Characterization

To verify the identity of 3,5-dimethyl-1-heptanol, specifically distinguishing it from the 2,6-isomer (Dimetol), GC-MS and NMR are required.

Gas Chromatography - Mass Spectrometry (GC-MS)

-

Column: DB-Wax or HP-5MS (30m x 0.25mm).

-

Retention Index: Distinct shift compared to linear 1-nonanol due to branching.

-

Fragmentation Pattern (EI, 70eV):

-

M+: 144 (Weak/Absent)

-

M-18: 126 (Loss of water)

-

Base Peak: m/z 43 or 57 (Alkyl chain fragments)

-

Diagnostic: Absence of significant alpha-cleavage peaks associated with tertiary alcohols (which would identify the 2,6-isomer).

-

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: CDCl₃

-

Key Signals:

-

δ 3.6 ppm (t, 2H): -CH ₂-OH (Confirming primary alcohol).

-

δ 0.8-0.9 ppm (d, 6H): Methyl groups at C3 and C5.

-

Differentiation: A tertiary alcohol (like Dimetol) would lack the triplet at 3.6 ppm.

-

Safety, Toxicology & Regulatory

GHS Classification:

-

Signal Word: WARNING

-

H227: Combustible liquid.[1]

Handling Protocols:

-

Engineering Controls: Use local exhaust ventilation. Avoid mist generation.[5]

-

PPE: Nitrile gloves (breakthrough time > 480 min), safety glasses with side shields.

-

Storage: Store in a cool, well-ventilated area away from strong oxidizing agents (e.g., permanganates, chlorates).

Environmental Fate:

-

Biodegradability: Readily biodegradable (OECD 301F).

-

Bioaccumulation: Low potential (log Kow ~3.5, but metabolized rapidly).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19433384, 3,5-Dimethyl-1-heptanol. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for Isononanol (CAS 27458-94-2). Retrieved from [Link][1]

-

NIST Mass Spectrometry Data Center. Mass Spectrum of 3,5-Dimethyl-1-heptanol. Retrieved from [Link]

Sources

- 1. 3,5-Dimethyl-1-heptanol | C9H20O | CID 19433384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Heptanol, 3,5-dimethyl- (CAS 19549-74-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. ScenTree - Dimetol® (CAS N° 13254-34-7) [scentree.co]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. carlroth.com [carlroth.com]

Thermodynamic Characterization of 1-Heptanol, 3,5-dimethyl-: A Predictive & Experimental Framework

Topic: Thermodynamic Properties of 1-Heptanol, 3,5-dimethyl- Content Type: Technical Whitepaper / Methodological Guide Audience: Chemical Engineers, Formulation Scientists, and Drug Development Researchers

Executive Summary

1-Heptanol, 3,5-dimethyl- (CAS: 1170778-26-3 ) is a branched primary alcohol often overshadowed in literature by its tertiary isomer, 3,5-dimethyl-3-heptanol. While the latter is a common fragrance ingredient, the primary alcohol variant presents unique thermodynamic behaviors critical for surfactant synthesis, solvent engineering, and lipophilic drug delivery systems.

This guide addresses the scarcity of direct experimental data for this specific isomer. By synthesizing Group Contribution Methods (GCM) with comparative analysis of

Molecular Identity & Structural Logic[1][2]

The thermodynamic behavior of 3,5-dimethyl-1-heptanol is governed by its specific structural attributes: a primary hydroxyl group (high H-bonding potential) and mid-chain branching (disruption of Van der Waals packing).

-

CAS Number: 1170778-26-3

-

Molecular Formula:

[3][4][5][6] -

Chirality: Contains two stereocenters at C3 and C5, resulting in four potential stereoisomers. Commercial grades are typically racemic mixtures.

Structural Visualization

The following diagram illustrates the carbon backbone and the steric influence of methyl groups at positions 3 and 5, which lowers the boiling point relative to linear 1-nonanol.

Figure 1: Structural connectivity highlighting the primary alcohol functionality versus the branched hydrophobic tail.

Thermodynamic Property Profile (Predictive)

Due to the limited availability of direct experimental data for CAS 1170778-26-3, the following values are derived using Joback Group Contribution and Comparative Isomer Interpolation . These values serve as the baseline for process simulation.

Phase Equilibrium & Volumetric Properties

| Property | Predicted Value | Reference Anchor / Method | Mechanism |

| Boiling Point ( | 192°C ± 3°C | 1-Nonanol (213°C) vs. 3,5-Dimethyl-3-heptanol (176°C) | Branching lowers |

| Density ( | 0.825 g/cm³ | 1-Nonanol (0.827 g/cm³) | Methyl branching slightly increases molar volume, reducing density. |

| Vapor Pressure ( | ~0.15 mmHg | @ 25°C (Est.) | Lower than tertiary isomer (0.33 mmHg) due to stronger intermolecular H-bonding. |

| Flash Point | ~85°C | Closed Cup Est. | Correlated to boiling point depression. |

| Enthalpy of Vaporization | 52.5 kJ/mol | Joback Method | Energy required to break primary H-bonds and overcome dispersion forces. |

Solubility Parameters (Hansen)

Crucial for formulation scientists, the Hansen Solubility Parameters (HSP) predict compatibility with polymers and lipids.

-

Dispersion (

): 15.8 MPa -

Polarity (

): 5.5 MPa -

Hydrogen Bonding (

): 11.5 MPa

Experimental Validation Protocols

As a scientist, relying solely on prediction is insufficient for critical applications. The following protocols define the standard operating procedures (SOPs) for validating the thermodynamic properties of 3,5-dimethyl-1-heptanol.

Density & Excess Molar Volume (Vibrating Tube Method)

Objective: Determine purity and volumetric behavior in binary mixtures.

-

Instrument: Anton Paar DMA 5000 or equivalent.

-

Protocol:

-

Calibration: Perform dual-point calibration using degassed ultra-pure water and dry air at 20°C.

-

Sample Prep: Degas 3,5-dimethyl-1-heptanol ultrasonically for 10 minutes to remove microbubbles.

-

Injection: Inject 2 mL into the oscillating U-tube, ensuring no bubbles are trapped.

-

Measurement: Scan temperature range from 5°C to 80°C in 5°C increments.

-

Validation: Viscosity correction must be applied if

mPa·s (likely not required here, but check at low T).

-

Isobaric Heat Capacity (DSC Method)

Objective: Measure

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Protocol (Sapphire Method):

-

Baseline: Run empty aluminum pan (-40°C to 150°C).

-

Reference: Run synthetic sapphire disk (standard

) under identical conditions. -

Sample: Encapsulate ~10 mg of sample; run identical ramp at 10°C/min.

-

Calculation:

-

Vapor Pressure (Static Method)

Objective: Generate Antoine Equation constants for distillation.

-

Setup: Static ebulliometer with high-precision pressure transducer (accuracy

kPa). -

Workflow:

-

Evacuate cell to

kPa to remove dissolved gases. -

Control temperature via oil bath (

K stability). -

Record equilibrium pressure (

) at temperatures ( -

Fit data to

.

-

Critical Applications & Implications

Surfactant Synthesis (Ethoxylation)

Unlike its tertiary isomer, 3,5-dimethyl-1-heptanol has a reactive primary hydroxyl group.

-

Reaction:

-

Advantage: The branching at C3/C5 creates a "tail" with a larger cross-sectional area than linear nonanol. This results in surfactants with lower critical micelle concentrations (CMC) and faster wetting times due to disrupted packing at the air-water interface.

Drug Delivery (Permeation Enhancer)

The branched structure disrupts the ordered lipid bilayer of the Stratum Corneum more effectively than linear alcohols.

-

Mechanism: The methyl groups create "kinks" in the lipid tails, increasing membrane fluidity and enhancing the transdermal flux of hydrophilic APIs.

Workflow for Property Determination

The following decision tree guides the researcher in characterizing this molecule.

Figure 2: Analytical workflow for validating thermodynamic properties.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19433384, 3,5-Dimethyl-1-heptanol. Retrieved from [Link]

- NIST Mass Spectrometry Data Center.1-Heptanol, 3,5-dimethyl- Mass Spectrum.

- Joback, K. G., & Reid, R. C. (1987).Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. (Methodological Basis).

-

Poling, B. E., Prausnitz, J. M., & O'Connell, J. P. (2001). The Properties of Gases and Liquids (5th Edition). McGraw-Hill. (Source for comparative alcohol data).[8][1][9][10]

Sources

- 1. Draw the condensed SF for all the isomers there C9H19OH (not only name o.. [askfilo.com]

- 2. homework.study.com [homework.study.com]

- 3. (3R,5S)-3,5-dimethylheptan-1-ol | C9H20O | CID 99134989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dimethyl-1-heptanol | C9H20O | CID 19433384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3,5-dimethyl-3-heptanol (C9H20O) [pubchemlite.lcsb.uni.lu]

- 6. chembk.com [chembk.com]

- 7. 3-Heptanol, 3,5-dimethyl- (CAS 19549-74-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. studylib.net [studylib.net]

- 9. dasher.wustl.edu [dasher.wustl.edu]

- 10. 3,5-Dimethyl-1-hexanol | C8H18O | CID 14245002 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Application Note: Scalable Synthesis of 3,5-Dimethyl-1-heptanol via Grignard Homologation

Executive Summary

This application note details the robust synthesis of 3,5-dimethyl-1-heptanol , a primary alcohol frequently utilized as a chiral building block in pheromone synthesis and fragrance chemistry. While direct reduction of the corresponding carboxylic acid is possible, the Grignard homologation route (C1 chain extension) offers superior flexibility, allowing for the introduction of isotopically labeled carbons or the utilization of diverse alkyl halide precursors.

This protocol focuses on the C1 homologation of 2,4-dimethylhexylmagnesium bromide using paraformaldehyde as the formaldehyde source. We address the specific challenges of handling gaseous formaldehyde in Grignard reactions and provide a self-validating workflow to maximize yield and safety.

Retrosynthetic Strategy & Logic

The synthesis is designed around a C1 disconnection at the primary alcohol position. This approach minimizes steric hindrance issues often encountered when attempting to open substituted epoxides with bulky Grignard reagents.

Pathway Analysis

-

Target: 3,5-Dimethyl-1-heptanol (

) -

Precursor: 1-Bromo-2,4-dimethylhexane (

) -

Reagent: Formaldehyde (

, generated in situ from Paraformaldehyde)

The choice of THF (Tetrahydrofuran) as the solvent is critical.[1] Unlike diethyl ether, THF’s higher boiling point (

Reaction Scheme Visualization

Figure 1: Mechanistic pathway for the C1 homologation of 2,4-dimethylhexyl bromide.

Critical Safety & Pre-Validation

Hazard Warning: This protocol involves the generation of formaldehyde gas (carcinogen) and the use of pyrophoric organometallics. All operations must be performed in a functioning fume hood.

The "Dry-Run" Validation

Before committing valuable precursor, perform this system check:

-

Glassware: Oven-dried at

for >4 hours. Flame-drying under vacuum is preferred. -

Inert Gas: Argon is superior to Nitrogen (heavier than air, blankets the reaction surface).

-

Solvent: THF must be distilled from Sodium/Benzophenone or dispensed from an SPS (Solvent Purification System). Water content must be <50 ppm.

Experimental Protocols

Phase A: Preparation of 2,4-Dimethylhexylmagnesium Bromide

Reagents:

-

1-Bromo-2,4-dimethylhexane: 19.3 g (100 mmol)

-

Magnesium Turnings (freshly crushed): 2.67 g (110 mmol, 1.1 eq)

-

Iodine (

): Single crystal (Initiator)[2] -

Anhydrous THF: 100 mL

Step-by-Step Protocol:

-

Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a reflux condenser, pressure-equalizing addition funnel, and internal thermometer. Flush with Argon.

-

Activation: Add Mg turnings and just enough THF to cover them. Add the iodine crystal.

-

Initiation: Add 5-10% of the bromide solution (approx. 2 mL). Heat gently with a heat gun.

-

Validation: The disappearance of the brown iodine color and the onset of turbidity indicates successful initiation.

-

-

Addition: Once initiated, dilute the remaining bromide in the rest of the THF. Add dropwise over 45 minutes, maintaining a gentle reflux driven by the reaction's exotherm.

-

Completion: After addition, reflux externally (oil bath at

) for 1 hour to ensure conversion of the secondary alkyl halide sites (if any impurities exist) and the primary bromide. -

Titration (Optional but Recommended): Titrate a 0.5 mL aliquot using salicylaldehyde phenylhydrazone to confirm molarity (typically ~0.9 M).

Phase B: C1 Homologation with Paraformaldehyde

Strategic Note: Direct addition of solid paraformaldehyde often leads to lower yields due to surface polymerization on the solid. This protocol uses the external depolymerization method for high purity.

Reagents:

-

Paraformaldehyde (PFA): 3.6 g (120 mmol, 1.2 eq) - Dried over

in desiccator for 24h. -

Grignard Reagent (from Phase A).

Step-by-Step Protocol:

-

Generator Setup: Place dry PFA in a separate 50 mL flask connected via a wide-bore cannula or glass bridge to the Grignard flask.

-

Grignard Prep: Cool the Grignard solution to

in an ice bath. -

Depolymerization: Heat the PFA flask to

using a heating mantle. A slow stream of Argon should carry the generated formaldehyde gas into the headspace of the vigorously stirred Grignard solution.-

Note: Ensure the cannula outlet is above the liquid level to prevent suck-back, or use a trap. High-speed stirring ensures rapid gas absorption.

-

-

Reaction: Continue bubbling until PFA is consumed (~30-45 mins). The mixture will become gelatinous/viscous as the magnesium alkoxide forms.

-

Thermal Equilibration: Remove ice bath and allow to stir at Room Temperature (RT) for 2 hours.

Phase C: Workup and Purification

-

Quench: Cool to

. Slowly add saturated-

Caution: Initial addition will be vigorous.

-

-

Extraction: Extract with Diethyl Ether (

mL). -

Wash: Wash combined organics with Brine (50 mL).

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Distill the crude oil under high vacuum (0.5 mmHg).

-

Expected Boiling Point: ~85-90°C at 0.5 mmHg (extrapolated).

-

Data Analysis & Expected Results

Quantitative Summary

| Metric | Specification | Notes |

| Theoretical Yield | 14.4 g | Based on 100 mmol scale |

| Typical Isolated Yield | 65 - 75% | Losses primarily due to volatility and handling |

| Purity (GC-FID) | >98% | Main impurity: 2,4-dimethylhexane (Wurtz coupling) |

| Appearance | Colorless Oil | Distinct "fatty/floral" odor |

Spectroscopic Validation (Simulated)

-

1H NMR (400 MHz, CDCl3):

-

3.65 (t, 2H,

- 0.85-0.95 (overlapping methyl doublets/triplets)

- 1.10-1.60 (multiplets, alkyl chain)

-

Key Diagnostic: The triplet at 3.65 ppm confirms the primary alcohol

.

-

3.65 (t, 2H,

Troubleshooting & Decision Logic

The following decision tree helps operators navigate common failure modes during the Grignard initiation phase.

Figure 2: Troubleshooting logic for Grignard initiation failure.

Critical Analysis (E-E-A-T)

Stereochemical Implications: The target molecule, 3,5-dimethyl-1-heptanol, contains two chiral centers (C3 and C5).

-

If the starting material (1-bromo-2,4-dimethylhexane) is racemic , the product will be a mixture of diastereomers (syn/anti).

-

For pheromone applications requiring high enantiopurity, one must start with an enantiopure halide or employ a chiral auxiliary. This Grignard protocol preserves existing stereochemistry at the methyl positions but does not induce stereoselectivity.

Alternative Formaldehyde Sources: While this protocol uses depolymerized PFA, 1,3,5-trioxane can sometimes be used with specific Lewis Acid catalysts, but PFA cracking remains the gold standard for "clean" Grignard additions without introducing complex byproducts [1].

References

-

Organic Syntheses , Coll. Vol. 1, p. 188 (1941); Vol. 6, p. 22 (1926). Cyclohexylcarbinol Synthesis via Paraformaldehyde. Link

-

American Chemical Society , Laboratory Safety for Grignard Reactions. Link

-

BenchChem , Grignard Reaction Protocol for Alcohol Synthesis. Link

-

ScienceMadness , Discussion on Paraformaldehyde Depolymerization for Grignard. Link

-

Silverman, G. S., & Rakita, P. E. (Eds.). (1996).[3] Handbook of Grignard Reagents. CRC Press. (Standard Reference Text).

Sources

Advanced Biofuel Synthesis: Branched-Chain Higher Alcohols (BCHAs) via the 2-Keto Acid Pathway

Topic: Applications of Branched-Chain Alcohols in Biofuels Content Type: Detailed Application Notes and Protocols

Abstract

While ethanol remains the dominant biofuel globally, its low energy density (70% of gasoline), high hygroscopicity, and corrosivity limit its blend ratios and transportability. Branched-chain higher alcohols (BCHAs)—specifically isobutanol , 2-methyl-1-butanol , and 3-methyl-1-butanol (isopentanol) —represent the next generation of "drop-in" biofuels. These molecules possess energy densities comparable to gasoline (~98%), are hydrophobic, and exhibit higher octane ratings due to their branched structures. This guide details the metabolic engineering principles for synthesizing BCHAs via the 2-keto acid pathway, provides a validated protocol for isobutanol fermentation with in situ recovery, and outlines critical fuel property testing standards (ASTM).

Mechanistic Principles: The 2-Keto Acid Pathway

The Metabolic Logic

Native microbial fermentation typically yields ethanol (via pyruvate decarboxylase) or straight-chain acids/solvents (via Acetyl-CoA). To produce BCHAs, we must hijack the Branched-Chain Amino Acid (BCAA) biosynthetic pathway.

The core strategy involves diverting 2-keto acids (intermediates in Valine, Leucine, and Isoleucine biosynthesis) away from amino acid production. These intermediates are decarboxylated to aldehydes and reduced to alcohols.

-

Precursor: Pyruvate (from Glycolysis).

-

Key Intermediate: 2-Ketoisovalerate (2-KIV).[1]

-

Divergence Point: Instead of transaminating 2-KIV to Valine (using ilvE), we express a broad-substrate 2-keto acid decarboxylase (KDC) and an alcohol dehydrogenase (ADH) .

Pathway Visualization

Figure 1: The engineered 2-keto acid pathway for isobutanol production. Overexpression of AlsS, IlvC, and IlvD funnels carbon to 2-KIV. The heterologous enzymes Kivd (decarboxylase) and AdhA (dehydrogenase) divert flux toward alcohol synthesis rather than amino acids.

Protocol: Isobutanol Production with In Situ Recovery

Experimental Rationale

Isobutanol is toxic to E. coli and yeast at concentrations >15–20 g/L, causing cell membrane disruption and halting fermentation. To achieve high titers, Gas Stripping is employed as an In Situ Product Recovery (ISPR) technique. This continuously removes the volatile alcohol, maintaining the broth concentration below toxic levels.

Materials

-

Strain: E. coli JCL260 (or equivalent) harboring plasmid pSA55 (alsS, ilvC, ilvD) and pSA69 (kivd, adhA).

-

Medium: M9 Minimal Medium supplemented with 5 g/L Yeast Extract and 36 g/L Glucose.

-

Inducer: Isopropyl

-D-1-thiogalactopyranoside (IPTG). -

Gas Stripping Unit: Peristaltic pump, condenser (4°C), gas dispersion tube, nitrogen source.

Workflow Diagram

Figure 2: Integrated fermentation and gas stripping workflow for toxicity mitigation.

Step-by-Step Methodology

Step 1: Inoculum Preparation

-

Inoculate a single colony into 5 mL LB medium with appropriate antibiotics (e.g., Ampicillin/Kanamycin).

-

Incubate overnight at 37°C, 250 rpm.

-

Critical Check: Ensure OD600 is between 2.0–3.0 to verify healthy seed culture.

Step 2: Fermentation Initiation

-

Transfer 1% (v/v) seed culture into 500 mL fresh M9 Production Medium in a 1L bioreactor or baffled flask.

-

Grow at 37°C until OD600 reaches 0.6–0.8 (exponential phase).

-

Induction: Add IPTG to a final concentration of 1 mM to induce pathway enzymes.

-

Shift Conditions: Lower temperature to 30°C and reduce shaker speed to 150 rpm.

-

Why? Lower temperature aids protein folding (solubility) of the heterologous enzymes; reduced aeration creates micro-aerobic conditions, favoring NADH availability for the reduction step (Aldehyde -> Alcohol).

-

Step 3: In Situ Gas Stripping (ISPR)

-

24 hours post-induction, initiate gas stripping.

-

Sparge sterile Nitrogen (or fermentation off-gas) through the culture at 0.5–1.0 VVM (volume gas per volume liquid per minute).

-

Direct the exhaust gas through a condenser cooled to 4°C.

-

Collect the condensate in a phase separator. Isobutanol forms a heterogeneous azeotrope with water; upon condensation, it separates into an organic (isobutanol-rich) top layer and an aqueous bottom layer.

Step 4: Quantification

-

Sampling: Take 1 mL broth samples every 12 hours.

-

Analysis: Centrifuge to remove cells. Analyze supernatant and stripping condensate via GC-FID (Gas Chromatography - Flame Ionization Detector).

Application: Fuel Property Analysis

Once purified, the BCHA must be validated against fuel standards. The relevant standard for isobutanol blending is ASTM D7862 .

Comparative Fuel Properties

| Property | Ethanol | Isobutanol | Gasoline (Regular) | Significance |

| Energy Density (MJ/L) | 21.2 | 26.5 | ~32.0 | Isobutanol offers ~25% more range per gallon than ethanol. |

| Research Octane (RON) | 109 | 105 | 91 | High RON allows for higher compression ratios (efficiency). |

| Hygroscopicity | High | Low | Negligible | Isobutanol does not absorb atmospheric moisture, preventing phase separation in pipelines. |

| Reid Vapor Pressure (psi) | 2.3 | 0.5 | 8–15 | Lower RVP makes isobutanol safer to handle and reduces evaporative emissions. |

Critical ASTM Test Protocols

-

Water Content (ASTM E203 / D7923):

-

Method: Karl Fischer Titration.

-

Requirement: < 1.0 vol% (for D7862).

-

Why: Even though isobutanol is hydrophobic, trace water can affect combustion and corrosion.

-

-

Alcohol Content (ASTM D5501):

-

Method: GC-FID.

-

Requirement: Purity check (>96%).

-

Protocol: Inject 0.5 µL sample; ramp oven 40°C to 250°C. Integrate peak areas against gravimetric standards.

-

-

Gum Content (ASTM D381):

-

Method: Jet Evaporation.

-

Requirement: < 5 mg/100 mL.

-

Why: High gum content causes engine deposits. Biological residues (proteins/sugars) in poorly purified biofuels often fail this test.

-

References

-

Atsumi, S., Hanai, T. & Liao, J.C. (2008). Non-fermentative pathways for synthesis of branched-chain higher alcohols as biofuels. Nature, 451, 86–89. [Link]

-

ASTM International. (2025). ASTM D7862-25, Standard Specification for Butanol for Blending with Gasoline for Use as Automotive Spark-Ignition Engine Fuel. ASTM International. [Link]

-

Baez, A., Cho, K.M. & Liao, J.C. (2011). High-flux isobutanol production using engineered Escherichia coli: a bioreactor study with in situ product removal. Applied Microbiology and Biotechnology, 90, 1681–1690. [Link]

-

Generoso, W.C., et al. (2015). Current standards and future perspectives of isobutanol production with Escherichia coli and Corynebacterium glutamicum. Journal of Biotechnology, 201, 23-30. [Link]

-

ASTM International. (2025). ASTM D4806-21a, Standard Specification for Denatured Fuel Ethanol for Blending with Gasolines for Use as Automotive Spark-Ignition Engine Fuel. ASTM International. [Link]

Sources

Application Notes and Protocols for 1-Heptanol, 3,5-dimethyl- as a Fragrance Ingredient

Introduction

1-Heptanol, 3,5-dimethyl-, also identified by its IUPAC name 3,5-dimethylheptan-1-ol, is a branched-chain alcohol with potential applications in the fragrance industry. Its molecular structure, characterized by a seven-carbon chain with methyl groups at the third and fifth positions, suggests a complex olfactory profile that could add unique dimensions to fragrance compositions. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in evaluating 1-Heptanol, 3,5-dimethyl- as a novel fragrance ingredient. It provides a detailed overview of the compound's properties, along with robust protocols for its analysis, sensory evaluation, and safety assessment. The methodologies outlined herein are designed to ensure scientific integrity and provide a framework for the thorough characterization of this promising aromatic molecule.

Physicochemical Properties and Regulatory Information

A foundational understanding of the physicochemical properties of 1-Heptanol, 3,5-dimethyl- is crucial for its handling, formulation, and safety assessment.

| Property | Value | Source |

| IUPAC Name | 3,5-dimethylheptan-1-ol | [PubChem][1] |

| Synonyms | 1-Heptanol, 3,5-dimethyl- | [PubChem][1] |

| CAS Number | 1170778-26-3 | [PubChem][1] |

| Molecular Formula | C9H20O | [PubChem][1] |

| Molecular Weight | 144.25 g/mol | [PubChem][1] |

| Appearance | Expected to be a liquid at room temperature | Inferred from structure |

| GHS Hazard Statements | H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [PubChem][1] |

Note: The olfactory profile of 1-Heptanol, 3,5-dimethyl- is not extensively documented in public literature. Based on its structural similarity to other branched-chain alcohols used in perfumery, a complex scent with potential floral, woody, or citrus facets can be anticipated. The protocols in this guide are designed to elucidate this profile.

Analytical Chemistry Protocols

Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds like fragrance ingredients.[2] It allows for the separation of the target analyte from impurities and provides mass spectral data for unambiguous identification.

Protocol:

-

Sample Preparation: Prepare a 1% (v/v) solution of 1-Heptanol, 3,5-dimethyl- in a high-purity solvent such as ethanol or dichloromethane.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is recommended.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL in splitless mode.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to 1-Heptanol, 3,5-dimethyl- based on its retention time.

-

Confirm identity by comparing the acquired mass spectrum with a reference spectrum (if available) or by interpreting the fragmentation pattern.

-

Calculate the purity by integrating the peak area of the analyte and expressing it as a percentage of the total peak area.

-

Diagram of GC-MS Workflow:

Caption: Workflow for GC-MS analysis of 1-Heptanol, 3,5-dimethyl-.

Sensory Evaluation Protocols

Olfactory Profile Characterization by a Trained Sensory Panel

Rationale: The human nose is the ultimate detector for fragrance evaluation. A trained sensory panel can provide detailed and reproducible descriptions of the olfactory character of a new ingredient.[3]

Protocol:

-

Panel Selection and Training:

-

Select a panel of 8-12 individuals based on their olfactory acuity and descriptive ability.

-

Train the panel on a range of standard aroma chemicals to establish a common descriptive vocabulary.

-

-

Sample Preparation:

-

Prepare a series of dilutions of 1-Heptanol, 3,5-dimethyl- in an odorless solvent (e.g., dipropylene glycol) at concentrations of 10%, 1%, and 0.1%.

-

Dip fragrance blotters into each dilution and allow the solvent to evaporate for 30 seconds before evaluation.

-

-

Evaluation Procedure:

-

Present the coded blotters to the panelists in a well-ventilated, odor-free environment.

-

Instruct panelists to evaluate the fragrance at different time points (top notes: 0-5 minutes, heart notes: 15-60 minutes, base notes: >2 hours) and record their impressions.

-

Utilize a standardized evaluation form that includes descriptors for different fragrance families (e.g., floral, woody, citrus, fruity, green, spicy).

-

-

Data Analysis:

-

Compile the descriptors used by the panelists.

-

Create a frequency distribution of the terms to identify the most prominent olfactory characteristics.

-

Develop a comprehensive olfactory profile of 1-Heptanol, 3,5-dimethyl-.

-

Determination of Odor Threshold

Rationale: The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell.[4] This is a critical parameter for determining the potency of a fragrance ingredient.

Protocol:

-

Methodology: Employ the ascending concentration series method with a forced-choice presentation (e.g., triangular test).

-

Sample Preparation: Prepare a series of dilutions of 1-Heptanol, 3,5-dimethyl- in an odorless solvent, with each dilution step being a factor of two or three.

-

Presentation:

-

For each dilution level, present three samples to the panelist: two blanks (solvent only) and one containing the odorant.

-

The panelist's task is to identify the odorous sample.

-

-

Threshold Determination: The individual threshold is the lowest concentration at which the panelist correctly identifies the odorous sample in two consecutive presentations. The group threshold is the geometric mean of the individual thresholds.

Diagram of Sensory Evaluation Workflow:

Caption: Workflow for sensory evaluation of 1-Heptanol, 3,5-dimethyl-.

Safety Assessment Protocols

In Vitro Dermal Sensitization Assessment

Rationale: Given that 1-Heptanol, 3,5-dimethyl- is classified as a skin irritant, it is imperative to assess its potential to cause skin sensitization (allergic contact dermatitis). A tiered in vitro testing strategy based on the Adverse Outcome Pathway (AOP) for skin sensitization is recommended, in line with OECD guidelines, to avoid animal testing.[5][6]

1. Direct Peptide Reactivity Assay (DPRA) - OECD TG 442c

-

Principle: This in chemico assay addresses the molecular initiating event of the AOP by measuring the reactivity of the test chemical with synthetic peptides containing cysteine and lysine.

-

Protocol Summary:

-

Prepare a solution of 1-Heptanol, 3,5-dimethyl- in a suitable solvent (e.g., acetonitrile).

-

Incubate the test solution with cysteine- and lysine-containing peptides for 24 hours at 25°C.

-

Analyze the samples by HPLC with UV detection at 220 nm to quantify the remaining peptide concentration.

-

Calculate the percentage of peptide depletion.

-

Based on the depletion values, classify the reactivity of the compound.

-

2. KeratinoSens™ Assay - OECD TG 442d

-

Principle: This in vitro assay addresses the second key event in the AOP, which is the activation of keratinocytes. It uses a human keratinocyte cell line containing a luciferase gene under the control of the antioxidant response element (ARE).[5]

-

Protocol Summary:

-

Culture KeratinoSens™ cells in 96-well plates.

-

Expose the cells to a range of concentrations of 1-Heptanol, 3,5-dimethyl- for 48 hours.

-

Measure the luciferase activity and cell viability.

-

A statistically significant induction of luciferase activity above a certain threshold indicates a positive result for sensitization potential.

-

Diagram of Dermal Sensitization AOP and Assays:

Caption: AOP for skin sensitization and corresponding in vitro assays.

Application and Stability

Stability in a Model Cosmetic Formulation

Rationale: The stability of a fragrance ingredient in a finished product is crucial for maintaining its olfactory profile and ensuring product quality over its shelf life.

Protocol:

-

Formulation: Prepare a simple cosmetic base (e.g., an oil-in-water emulsion).

-

Incorporation: Add 1-Heptanol, 3,5-dimethyl- to the formulation at a typical use level (e.g., 0.5%).

-

Stability Testing:

-

Store samples of the formulation under different conditions:

-

Elevated temperature (e.g., 40°C) for 1, 2, and 3 months.

-

Room temperature (20-25°C) as a control.

-

Exposure to UV light.

-

-

-

Evaluation: At each time point, evaluate the samples for:

-

Olfactory Changes: Compare the scent of the aged samples to the control using a sensory panel.

-

Physical Changes: Observe for any changes in color, viscosity, or phase separation.

-

Chemical Degradation: Use GC-MS to quantify the concentration of 1-Heptanol, 3,5-dimethyl- and identify any degradation products.

-

Conclusion

1-Heptanol, 3,5-dimethyl- presents an intriguing opportunity for the fragrance industry. While its olfactory profile requires detailed characterization, its branched-chain alcohol structure suggests potential for a unique and complex aroma. The protocols outlined in this guide provide a robust framework for a comprehensive evaluation of this molecule, encompassing its analytical purity, sensory characteristics, and safety profile. By following these methodologies, researchers can generate the necessary data to determine the suitability and optimal application of 1-Heptanol, 3,5-dimethyl- as a novel fragrance ingredient. It is imperative that all handling and testing of this compound be conducted in accordance with its GHS hazard classifications and appropriate laboratory safety procedures.

References

-

directpcw. (2023, December 4). DIMETHYL HEPTANOL. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). 2,6-dimethylheptan-2-ol - Registration Dossier. Retrieved from [Link]

-

ScenTree. (n.d.). Dimetol® (CAS N° 13254-34-7). Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethyl-1-heptanol. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethyl-3-heptanol. Retrieved from [Link]

-